molecular formula C10H8N2O2 B12894346 4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one CAS No. 112532-07-7

4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one

Cat. No.: B12894346
CAS No.: 112532-07-7
M. Wt: 188.18 g/mol
InChI Key: PGJOYDQRAGXZPY-UHFFFAOYSA-N
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Description

(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an aminomethylene group and a phenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 3-phenylisoxazol-5(4H)-one with an aminomethylene precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The aminomethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. Isoxazole derivatives have been shown to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one for similar properties and its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s potential therapeutic applications are explored. Its structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating different medical conditions.

Industry

In the industrial sector, (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is used in the synthesis of specialty chemicals and materials. Its reactivity and ability to form stable derivatives make it valuable in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aminomethylene group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is unique due to its specific isoxazole ring structure combined with the aminomethylene and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds.

Properties

CAS No.

112532-07-7

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

4-methanimidoyl-3-phenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C10H8N2O2/c11-6-8-9(12-14-10(8)13)7-4-2-1-3-5-7/h1-6,11-12H

InChI Key

PGJOYDQRAGXZPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)C=N

Origin of Product

United States

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